molecular formula C23H28N6O5 B2439178 2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide CAS No. 1021026-37-8

2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

Cat. No. B2439178
M. Wt: 468.514
InChI Key: XSTTYOQJZIDWRM-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains several functional groups, including a furan ring, a piperazine ring, and a pyrimidine ring, which are common in many pharmaceuticals.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the various rings and the attachment of the functional groups.



Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms).



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the molecule.


Scientific Research Applications

Synthesis and Biological Activities

Research on compounds with similar structural features, such as benzodifuranyl derivatives and piperazine-containing compounds, has been directed towards the synthesis of novel entities with potential therapeutic applications. For instance, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have highlighted their anti-inflammatory and analgesic properties, showcasing the potential of such structures in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, polyamides containing theophylline and thymine were synthesized, indicating the versatility of piperazine derivatives in forming compounds with specific properties (M. Hattori, M. Kinoshita, 1979).

Anticancer Potential

The incorporation of piperazine and related moieties into pyrido[1,2-a]pyrimidin-4-one derivatives has been explored for their antiproliferative activity against human cancer cell lines, with certain derivatives showing promising activity (L. Mallesha et al., 2012). This highlights the significance of structural elements similar to those in the compound of interest for developing potential anticancer agents.

Synthetic Methodologies and Chemical Properties

The synthesis of complex heterocyclic compounds, including those incorporating elements like benzodifuran, piperazine, and pyrimidinone, often involves innovative methodologies that contribute to the advancement of chemical synthesis techniques. Research in this area not only focuses on the potential biological activities of these compounds but also on their synthesis, characterization, and the exploration of their chemical properties (S. Sanad, Ahmed E. M. Mekky, 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information about this compound, it’s impossible to provide detailed safety and hazard information.


Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic uses. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials.


properties

IUPAC Name

2-[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O5/c1-4-7-24-17(30)14-29-22(32)18-19(15(2)13-25-20(18)26(3)23(29)33)27-8-10-28(11-9-27)21(31)16-6-5-12-34-16/h5-6,12-13H,4,7-11,14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTTYOQJZIDWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

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